molecular formula C23H17ClN2O4 B2687679 4-(4-chlorobenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one CAS No. 332022-47-6

4-(4-chlorobenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one

Cat. No.: B2687679
CAS No.: 332022-47-6
M. Wt: 420.85
InChI Key: OPVALUYWVBVWTK-UHFFFAOYSA-N
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Description

4-(4-Chlorobenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the reaction of 4-chlorobenzoyl chloride with appropriate reagents to form the core pyrrolone structure. The reaction conditions often require precise temperature control and the use of catalysts to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process is optimized to minimize waste and maximize efficiency, making it suitable for commercial production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying its structure and enhancing its properties for specific applications.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like pyridine. The reaction conditions are carefully controlled to achieve the desired outcomes.

Major Products Formed:

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the creation of new compounds with diverse functionalities.

  • Biology: It can be used as a probe or inhibitor in biological studies to investigate cellular processes and pathways.

  • Medicine: Its derivatives may exhibit pharmacological activities, making it a candidate for drug development and therapeutic applications.

  • Industry: It can be utilized in the production of advanced materials and chemicals with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets and pathways. It may bind to specific enzymes or receptors, modulating their activity and influencing biological processes. The exact mechanism depends on the specific application and the derivatives involved.

Comparison with Similar Compounds

This compound is unique in its structure and properties compared to similar compounds. Some similar compounds include:

  • 4-(4-Chlorobenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one: This compound has a similar core structure but with different substituents.

  • 4-(4-Methoxybenzoyl)-3-hydroxy-5-(4-chlorophenyl)-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one: This compound has a different arrangement of substituents, leading to distinct properties.

Properties

IUPAC Name

(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(4-methoxyphenyl)-1-pyridin-2-ylpyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN2O4/c1-30-17-11-7-14(8-12-17)20-19(21(27)15-5-9-16(24)10-6-15)22(28)23(29)26(20)18-4-2-3-13-25-18/h2-13,20,27H,1H3/b21-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMNGTPFRLYFODB-XUTLUUPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)Cl)\O)/C(=O)C(=O)N2C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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